molecular formula C16H15BrN2O B14668741 3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol CAS No. 38052-92-5

3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol

Cat. No.: B14668741
CAS No.: 38052-92-5
M. Wt: 331.21 g/mol
InChI Key: HVAUJFTUSOTMOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol typically involves multi-step organic reactions. One common method includes the bromination of phenanthridine followed by amination and subsequent attachment of the propanol group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol
  • 3-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol

Uniqueness

3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

38052-92-5

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

3-[(2-bromophenanthridin-6-yl)amino]propan-1-ol

InChI

InChI=1S/C16H15BrN2O/c17-11-6-7-15-14(10-11)12-4-1-2-5-13(12)16(19-15)18-8-3-9-20/h1-2,4-7,10,20H,3,8-9H2,(H,18,19)

InChI Key

HVAUJFTUSOTMOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N=C2NCCCO

Origin of Product

United States

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